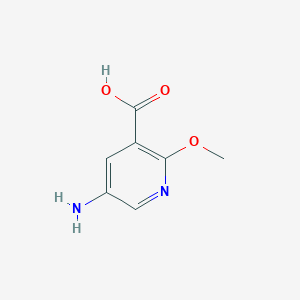

5-Amino-2-methoxynicotinic acid

Description

5-Amino-2-methoxynicotinic acid is a substituted nicotinic acid derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Its structure features a methoxy group (-OCH₃) at the 2-position and an amino group (-NH₂) at the 5-position of the pyridine ring.

Properties

IUPAC Name |

5-amino-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWDDWOMFIOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxynicotinic acid typically involves the reaction of 2-methoxynicotinic acid with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 5-Amino-2-methoxynicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Amino-2-methoxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is known to act as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP. These coenzymes play a crucial role in redox reactions and energy metabolism within cells. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and commercial differences between 5-amino-2-methoxynicotinic acid and analogous compounds:

Key Comparative Insights:

Structural Differences: Methoxy vs. Positional Isomerism: Moving the amino group from the 5-position (as in 5-amino-2-methoxynicotinic acid) to the 6-position (6-amino-2-methylnicotinic acid) alters electronic distribution, impacting reactivity in synthetic pathways .

Commercial Availability: 5-Amino-2-methoxynicotinic acid and 2-amino-5-methylnicotinic acid are discontinued, limiting their accessibility for current research . In contrast, 5-aminonicotinic acid remains available, making it a more practical choice for studies requiring nicotinic acid scaffolds .

Physicochemical Properties: The methoxy group in 5-amino-2-methoxynicotinic acid may stabilize the molecule via resonance effects but could also introduce steric hindrance in reactions targeting the pyridine ring . Compared to methyl-substituted analogs (e.g., 2-amino-5-methylnicotinic acid), the methoxy group’s higher electronegativity may influence hydrogen bonding and solubility profiles .

Research Applications: While 5-aminonicotinic acid is widely used as a building block in heterocyclic chemistry , the discontinued status of 5-amino-2-methoxynicotinic acid suggests niche or exploratory applications, possibly in specialized ligand design or prodrug development.

Biological Activity

5-Amino-2-methoxynicotinic acid (5-AMNA) is an organic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by an amino group at the 5-position and a methoxy group at the 2-position of the pyridine ring, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of 5-AMNA, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-2-methoxynicotinic acid is CHNO. The structural configuration allows for various interactions with biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Research indicates that 5-AMNA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of 5-Amino-2-Methoxynicotinic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, 5-AMNA has been shown to possess anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This modulation of inflammatory pathways presents potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Inhibition of Inflammatory Markers

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 5-AMNA resulted in a significant reduction in the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

The biological activity of 5-AMNA is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and methoxy groups on the nicotinate ring facilitate binding to molecular targets, leading to modulation of their activity. This interaction can result in:

- Inhibition of Enzyme Activity: By binding to active sites on enzymes, 5-AMNA can inhibit their function, affecting metabolic pathways.

- Activation of Signaling Pathways: The compound may also activate certain signaling pathways that promote cellular responses beneficial in therapeutic contexts.

Research Findings

Recent studies have highlighted the versatility of 5-AMNA in various biological systems:

- Antioxidative Properties: Research indicates that derivatives of amino acids similar to 5-AMNA exhibit antioxidative activities, which could further enhance its therapeutic profile .

- Potential in Drug Development: The unique structural features of 5-AMNA make it a valuable scaffold for drug design, particularly in developing new antimicrobial and anti-inflammatory agents .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.